2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F2O2. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride can be synthesized through several methods. One common method involves the acylation of 2,4-dichloro-5-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of 2,4-dichloro-5-(difluoromethoxy)benzoic acid and thionyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at temperatures ranging from 20 to 30°C for 1.5 to 2.5 hours, followed by distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-5-(difluoromethoxy)benzoic acid.
Reduction: It can be reduced to form 2,4-dichloro-5-(difluoromethoxy)benzyl alcohol.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for acylation reactions.
Aluminum Chloride (AlCl3): Acts as a catalyst in industrial production.
Water: For hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2,4-Dichloro-5-(difluoromethoxy)benzoic acid: Formed through hydrolysis.
2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol: Formed through reduction.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antipsychotics and antibiotics.
Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form stable amide or ester bonds. This reactivity is due to the presence of the electron-withdrawing groups (chlorine and difluoromethoxy) on the benzoyl chloride, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 2,4-Dichloro-5-methoxybenzoyl chloride
- 2,4-Dichloro-5-trifluoromethoxybenzoyl chloride
Uniqueness
2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-2-5(10)6(15-8(12)13)1-3(4)7(11)14/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWVWRCMOFKUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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